![molecular formula C12H24O3Si B14274917 tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane CAS No. 159147-12-3](/img/no-structure.png)
tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane is an organosilicon compound with the molecular formula C10H20OSi. It is known for its unique structure, which includes a tert-butyl group, a dimethylsilane group, and a 1,3-dimethoxybuta-1,3-dien-1-yl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
The synthesis of tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 1,3-dimethoxybuta-1,3-diene in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl or dimethylsilane groups are replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to form silanols and other products
Wissenschaftliche Forschungsanwendungen
tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and as a protecting group for alcohols and amines.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane involves its ability to form stable carbon-silicon bonds. The tert-butyl and dimethylsilane groups provide steric hindrance, which influences the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane can be compared with other similar compounds such as:
tert-Butyl(dimethyl)silyl chloride: Used as a precursor in the synthesis of this compound.
1,3-Dimethoxybuta-1,3-diene: Another precursor used in the synthesis.
tert-Butyl(trimethylsilyl)acetylene: A similar organosilicon compound used in organic synthesis.
tert-Butylvinyloxytrimethylsilane: Used in the synthesis of various organic compounds .
These compounds share similar structural features and reactivity patterns, but this compound is unique due to its specific combination of functional groups and its applications in diverse fields.
Eigenschaften
159147-12-3 | |
Molekularformel |
C12H24O3Si |
Molekulargewicht |
244.40 g/mol |
IUPAC-Name |
tert-butyl-(1,3-dimethoxybuta-1,3-dienoxy)-dimethylsilane |
InChI |
InChI=1S/C12H24O3Si/c1-10(13-5)9-11(14-6)15-16(7,8)12(2,3)4/h9H,1H2,2-8H3 |
InChI-Schlüssel |
DPOCRFJHNZWMAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(=CC(=C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.